molecular formula C10H26I2N2O B13804808 Ammonium, oxydiethylenebis(trimethyl-, diiodide CAS No. 2576-43-4

Ammonium, oxydiethylenebis(trimethyl-, diiodide

Cat. No.: B13804808
CAS No.: 2576-43-4
M. Wt: 444.14 g/mol
InChI Key: GSHPGFRNQUDFLK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, oxydiethylenebis(trimethyl-, diiodide) typically involves the quaternization of tertiary amines with halocarbons. In this case, the reaction involves the alkylation of a tertiary amine with diiodide . The reaction conditions usually include a solvent such as methanol or ethanol and a temperature range of 50-70°C to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ammonium, oxydiethylenebis(trimethyl-, diiodide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxides, while substitution reactions can yield various substituted ammonium compounds .

Scientific Research Applications

Ammonium, oxydiethylenebis(trimethyl-, diiodide) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Benzalkonium chloride
  • Cetyltrimethylammonium bromide
  • Dodecyltrimethylammonium chloride

Comparison

Ammonium, oxydiethylenebis(trimethyl-, diiodide) is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and antimicrobial agent. Compared to benzalkonium chloride and cetyltrimethylammonium bromide, it has a higher molecular weight and different solubility characteristics, which can influence its application in various fields .

Properties

CAS No.

2576-43-4

Molecular Formula

C10H26I2N2O

Molecular Weight

444.14 g/mol

IUPAC Name

trimethyl-[2-[2-(trimethylazaniumyl)ethoxy]ethyl]azanium;diiodide

InChI

InChI=1S/C10H26N2O.2HI/c1-11(2,3)7-9-13-10-8-12(4,5)6;;/h7-10H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

GSHPGFRNQUDFLK-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CCOCC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.